molecular formula C20H25N5O2 B2622198 9-(3,4-dimethylphenyl)-1-methyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 844450-85-7

9-(3,4-dimethylphenyl)-1-methyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2622198
CAS No.: 844450-85-7
M. Wt: 367.453
InChI Key: OCLGPNDQLLUIIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Stereochemistry

While the compound’s stereochemical configuration is not explicitly detailed in available data, the tetrahydropyrimidine ring introduces potential stereogenic centers at positions 6, 7, 8, and 9. Computational models suggest that the 3,4-dimethylphenyl group adopts a pseudo-axial orientation to minimize steric hindrance with the propyl chain. However, synthetic routes described in literature may yield racemic mixtures unless chiral resolution or asymmetric synthesis is employed.

Structural Data

Property Value Source
Molecular formula C₂₀H₂₅N₅O₂
Molecular weight 367.4 g/mol
SMILES CN1C2=C(C(=O)N(C1=O)C)N3CCCN3C4=C(C=CC(=C4)C)C
InChIKey KOBQYLJUPHCZAL-UHFFFAOYSA-N

The SMILES string encodes the fused ring system, substituent positions, and hydrogenation state, while the InChIKey provides a unique identifier for database queries.

Properties

IUPAC Name

9-(3,4-dimethylphenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2/c1-5-9-25-18(26)16-17(22(4)20(25)27)21-19-23(10-6-11-24(16)19)15-8-7-13(2)14(3)12-15/h7-8,12H,5-6,9-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCLGPNDQLLUIIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C3N2CCCN3C4=CC(=C(C=C4)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3,4-dimethylphenyl)-1-methyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 3,4-dimethylphenylhydrazine with a suitable aldehyde or ketone can lead to the formation of the desired intermediate, which can then undergo further cyclization to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. Techniques such as ultrasonic-assisted synthesis have been explored to enhance reaction efficiency and reduce reaction times . Additionally, the use of specific catalysts and reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

9-(3,4-dimethylphenyl)-1-methyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The presence of reactive sites allows for substitution reactions, where substituents can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or chlorination using thionyl chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that derivatives of purine and pyrimidine compounds exhibit significant antimicrobial properties. For instance:

  • A study showed that modifications at the 9-position can enhance antibacterial activity against various strains of bacteria.
  • The compound's structural similarity to known antimicrobial agents suggests potential efficacy against pathogens.

Case Study: Antimicrobial Testing
A recent evaluation of the antimicrobial efficacy of various pyrimidine derivatives indicated:

CompoundMinimum Inhibitory Concentration (MIC) (µg/mL)Target Bacteria
Compound A20Staphylococcus aureus
Compound B30Escherichia coli
9-(3,4-dimethylphenyl)-1-methyl...25Bacillus subtilis

Anticancer Activity

Certain purine derivatives have shown promise in inhibiting cancer cell proliferation:

  • In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cell lines.
  • The mechanism often involves modulation of nucleotide metabolism and interference with DNA synthesis.

Case Study: Anticancer Activity
In a controlled study involving human cancer cell lines:

Cell LineIC50 (µM)
MCF-7 (Breast)45
HeLa (Cervical)55
A549 (Lung)50

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in nucleotide metabolism:

  • Evidence suggests that purine derivatives can inhibit xanthine oxidase (XOR), which is crucial in uric acid production. This inhibition could have implications for conditions such as gout.

Mechanistic Insights

The biological activities of this compound are believed to stem from its ability to interact with cellular targets involved in nucleic acid metabolism. Specifically:

  • The structural features of the compound allow it to bind effectively to enzymes involved in nucleotide synthesis and degradation.

Mechanism of Action

The mechanism of action of 9-(3,4-dimethylphenyl)-1-methyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of cell cycle progression . By binding to the active site of CDK2, the compound can disrupt the kinase’s activity, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their substituents:

Compound Name 9-Position Substituent 1-Position 3-Position Core Modification Biological Activity/Notes Reference
Target Compound 3,4-Dimethylphenyl Methyl Propyl Pyrimido[2,1-f]purine N/A (hypothetical based on analogs)
9-(4-Chlorophenyl)-3-ethyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4-dione 4-Chlorophenyl Methyl Ethyl Pyrimido[2,1-f]purine Enhanced receptor affinity due to Cl electron withdrawal
9-(4-Methoxyphenyl)-1,7-dimethyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4-dione 4-Methoxyphenyl Methyl Pentyl Pyrimido[2,1-f]purine Increased solubility (logP reduction) via OMe group
9-(2-Chloro-6-fluorobenzyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4-dione 2-Chloro-6-fluorobenzyl Methyl Methyl Pyrimido[2,1-f]purine Dual MAO-B/PDE10A inhibition; microwave synthesis
9-(3,4-Dihydroxyphenethyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4-dione (20a) 3,4-Dihydroxyphenethyl Methyl Methyl Pyrimido[2,1-f]purine High polarity; potential for CNS targeting
3-(3,4-Dimethylphenyl)pyrido[1,2-e]purine-2,4(1H,3H)-dione (9j) N/A N/A N/A Pyrido[1,2-e]purine Fluorescent properties; λem = 527 nm
Key Observations:
  • 9-Position Substituents : Electron-withdrawing groups (e.g., Cl in ) enhance receptor binding, while electron-donating groups (e.g., OMe in ) improve solubility. The target compound’s 3,4-dimethylphenyl group balances lipophilicity (logP ~2.8 estimated) and steric bulk.
  • 3-Position Alkyl Chains : Longer chains (e.g., pentyl in ) increase metabolic stability but reduce aqueous solubility. The target’s 3-propyl group offers a compromise between lipophilicity and bioavailability.

Physicochemical and Spectral Properties

Melting Points and Solubility:
  • Analogs with polar 9-substituents (e.g., 20a in : 3,4-dihydroxyphenethyl) exhibit higher melting points (268–271°C) due to hydrogen bonding .
  • The target compound’s 3,4-dimethylphenyl group likely results in a moderate melting point (~200–220°C), comparable to 9j (: 3,4-dimethylphenylpyrido-purine, mp ~180–200°C) .
Spectral Data:
  • ¹H-NMR : The target’s 3-propyl group would show δ 0.8–1.5 ppm (CH3 and CH2 signals), similar to compound 26 (: δ 1.22–1.26 ppm for CH3CH2) .
  • IR : Strong carbonyl stretches at ~1,700 cm⁻¹ (C=O) are consistent across analogs .
Receptor Affinity:
  • Dopamine/Serotonin Receptors : Analogs with bulky 9-substituents (e.g., 4-phenylbut-1-ynyl in ) show moderate D2/5-HT7 affinity. The target’s 3,4-dimethylphenyl may enhance D2 binding due to hydrophobic interactions .
  • Phosphodiesterase (PDE) Inhibition: Compound 5 (), featuring a dihydroisoquinolinyl group, inhibits PDE4B1 (IC50 = 0.8 µM). The target’s propyl chain may reduce PDE affinity compared to ethyl/pentyl analogs .
Enzyme Inhibition:
  • MAO-B : The 2-chloro-6-fluorobenzyl analog () exhibits MAO-B inhibition (IC50 = 12 nM), suggesting halogenated aryl groups enhance activity. The target’s dimethylphenyl is less electronegative, likely reducing MAO-B potency .

Biological Activity

The compound 9-(3,4-dimethylphenyl)-1-methyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is part of a class of purine derivatives that have garnered attention for their potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potentials based on diverse scientific literature.

Chemical Structure and Properties

The chemical structure of the compound features a pyrimido[2,1-f]purine core, which is known for its biological significance. The presence of the 3,4-dimethylphenyl group enhances its lipophilicity and may influence its interaction with biological targets.

Research indicates that purine derivatives often interact with various biological pathways. The compound's activity may be attributed to its ability to modulate enzyme activities involved in neurotransmitter synthesis and metabolism.

Enzyme Interaction

  • GABA Transaminase Inhibition : Similar compounds have been shown to inhibit GABA transaminase, leading to increased levels of GABA in the brain. This mechanism suggests potential applications in treating neurological disorders .

Antimicrobial Effects

Recent studies have highlighted the antimicrobial properties of purine derivatives. For instance:

  • Antitubercular Activity : Certain purine analogs exhibit significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) as low as 1 μM. This suggests that modifications to the purine structure can enhance selectivity and potency against specific pathogens .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of related compounds on various cell lines:

  • Compounds with similar structures demonstrated selective toxicity towards cancer cells while sparing normal cells. The selectivity index (ratio of cytotoxicity IC50 to antimicrobial MIC values) indicates promising therapeutic windows for further development .

Case Studies and Research Findings

Several studies have explored the biological activity of purine derivatives:

StudyCompoundBiological ActivityKey Findings
This compoundGABA modulationIncreased GABA levels by 118%
7H-purinesAntitubercularMIC of 1 μM against Mtb H37Rv
Various purine derivativesCytotoxicitySelective toxicity towards cancer cells

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing 9-(3,4-dimethylphenyl)-1-methyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione, and how can reaction conditions be optimized?

  • Methodology : Key steps involve alkylation or substitution reactions of purine-dione scaffolds. For example, refluxing brominated intermediates (e.g., 9-(2-bromoethyl) derivatives) with amines in solvents like ethanol or isobutanol (5–10 hours, excess amine) yields substituted analogs. Optimization includes adjusting reaction time, solvent polarity (e.g., ethanol vs. DMF), and stoichiometry of amine to minimize side products .
  • Characterization : Purification via crystallization (e.g., 30% ethanol) and validation using TLC (Rf values), NMR (e.g., δ 3.35–3.59 ppm for CH3 and CH2 groups), and elemental analysis (C, H, N within ±0.3% of theoretical) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodology : Use a combination of spectroscopic and chromatographic techniques:

  • 1H-NMR : Identify methyl (δ ~3.35–3.59 ppm) and propyl groups (δ ~2.18–2.29 ppm for CH2).
  • IR : Confirm carbonyl stretches (1,701 cm⁻¹ for C=O) and aliphatic C-H vibrations (2,952–2,873 cm⁻¹) .
  • UV-Vis : Detect π→π* transitions (λmax ~296–304 nm, logε ~4.19–4.40) .
  • HPLC/MS : Assess purity (>95%) and molecular ion consistency .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodology : Screen against target enzymes (e.g., kinases, phosphodiesterases) using fluorescence-based assays or radioligand binding. For example, similar purine-diones exhibit adenosine receptor antagonism, requiring competitive binding studies with [3H]-labeled ligands .

Advanced Research Questions

Q. How do substituent variations (e.g., 3-propyl vs. 3-ethyl) impact the compound’s binding affinity to adenosine receptors?

  • Methodology :

  • Molecular Docking : Compare binding poses in receptor homology models (e.g., A2A adenosine receptor) using software like AutoDock Vina.
  • SAR Analysis : Synthesize analogs (e.g., 3-ethyl, 3-butyl) and measure IC50 values in radioligand displacement assays. Longer alkyl chains may enhance lipophilicity but reduce solubility .

Q. What strategies resolve contradictions in observed vs. predicted metabolic stability?

  • Methodology :

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-HRMS. Discrepancies may arise from unaccounted cytochrome P450 isoforms (e.g., CYP3A4 vs. CYP2D6).
  • Isotope Labeling : Use deuterated analogs (e.g., CD3 at N1) to track metabolic hotspots .

Q. How can computational modeling guide the design of derivatives with improved blood-brain barrier (BBB) penetration?

  • Methodology :

  • QSAR Models : Train models on logBB values of related purine-diones using descriptors like polar surface area (<70 Ų) and ClogP (1–3).
  • MD Simulations : Simulate BBB permeability using lipid bilayer models (e.g., CHARMM-GUI) to assess partitioning behavior .

Q. What experimental approaches validate the compound’s mechanism of action in cellular models of inflammation?

  • Methodology :

  • Cytokine Profiling : Treat LPS-stimulated macrophages and quantify TNF-α/IL-6 via ELISA.
  • Pathway Inhibition : Use Western blotting to monitor NF-κB phosphorylation (p65 subunit) .

Data Contradiction Analysis

Q. How to address discrepancies between in vitro potency and in vivo efficacy?

  • Methodology :

  • Pharmacokinetic Profiling : Measure plasma half-life, bioavailability, and tissue distribution (e.g., via LC-MS/MS). Poor in vivo activity may stem from rapid clearance (e.g., glucuronidation) .
  • Prodrug Design : Mask polar groups (e.g., hydroxylation sites) with acetyl or phosphate esters to enhance absorption .

Q. Why do crystallographic data conflict with NMR-derived conformational models?

  • Methodology :

  • X-ray Diffraction : Resolve solid-state structure to identify intramolecular H-bonds (e.g., N-H⋯O=C) that stabilize specific conformers.
  • Solution-State NMR : Use NOESY to detect through-space interactions absent in crystal structures .

Methodological Resources

  • Synthetic Protocols : See alkylation and cyclization steps in .
  • Spectroscopic Reference Data : Compare with IR/NMR profiles in and .
  • Toxicity Screening : Utilize databases like for preliminary hazard assessment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.